2-(2-Bromo-3-fluorophenyl)pyrrolidine
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Overview
Description
2-(2-Bromo-3-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-bromo-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)pyrrolidine typically involves the reaction of 2-bromo-3-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-3-fluorophenyl)pyrrolidine
- 2-(2-Iodo-3-fluorophenyl)pyrrolidine
- 2-(2-Bromo-3-chlorophenyl)pyrrolidine
Uniqueness
2-(2-Bromo-3-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI Key |
UXNLGKLIUQTOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
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